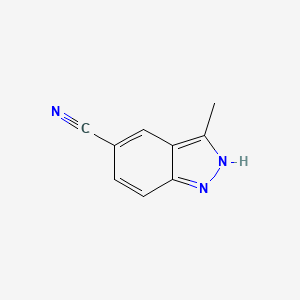

3-Methyl-1H-indazole-5-carbonitrile

Description

Significance of Indazole Derivatives in Chemical and Biological Sciences

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of considerable interest in medicinal chemistry. nih.govpnrjournal.com Though rarely found in nature, synthetic indazole derivatives are recognized as "privileged structures" because they can interact with a wide range of biological targets, leading to a variety of pharmacological activities. pnrjournal.comaustinpublishinggroup.com These activities include anti-inflammatory, anticancer, antimicrobial, anti-HIV, and neuroprotective effects. nih.govresearchgate.netnih.gov

The versatility of the indazole nucleus allows for the introduction of various substituents at different positions, which significantly influences its biological activity. nih.gov This has led to the development of several FDA-approved drugs containing the indazole moiety. For instance, granisetron (B54018) is used as an antiemetic for chemotherapy patients, and axitinib (B1684631) and pazopanib (B1684535) are tyrosine kinase inhibitors used in cancer therapy. pnrjournal.com The broad therapeutic potential of indazole derivatives continues to drive extensive research into new synthetic methods and novel applications. nih.govresearchgate.net

Overview of Research Trajectories for Substituted Indazoles

Research into substituted indazoles is a dynamic field, with chemists continuously exploring new ways to synthesize and functionalize the indazole core. austinpublishinggroup.com A primary focus is on structure-activity relationship (SAR) studies, which aim to understand how different substituents at various positions on the indazole ring affect the compound's interaction with specific biological targets. nih.gov

Key research trajectories include:

C-3 Position Substitution: The C-3 position is a common site for modification, with various groups being introduced to modulate activity. For example, different substitutions at this position have led to the development of potent inhibitors of enzymes like Aurora kinases and fibroblast growth factor receptors (FGFRs). mdpi.com

N-1 and N-2 Alkylation: The alkylation of the nitrogen atoms in the pyrazole ring is a crucial strategy for creating diverse indazole derivatives. The position of the alkyl group (N-1 vs. N-2) can dramatically alter the compound's properties and biological activity. researchgate.net

Fragment-Based Drug Discovery (FBDD): This approach uses small molecular fragments containing the indazole scaffold to build more complex and potent drug candidates. acs.org This allows for the efficient exploration of chemical space and the development of highly selective inhibitors. acs.org

Development of Novel Synthetic Methods: Researchers are constantly developing more efficient and environmentally friendly methods for synthesizing substituted indazoles, including the use of transition-metal catalysis and microwave-assisted reactions. researchgate.net

Scope and Research Focus on 3-Methyl-1H-indazole-5-carbonitrile

This compound is a specific substituted indazole that serves as a valuable building block in chemical synthesis. Its structure features a methyl group at the C-3 position and a nitrile group at the C-5 position. The nitrile group, in particular, is a versatile functional group that can be converted into other functionalities, such as carboxylic acids or amines, allowing for further chemical modifications.

| Property | Value |

|---|---|

| Molecular Formula | C9H7N3 |

| Molecular Weight | 157.18 g/mol cymitquimica.com |

| CAS Number | 267875-55-8 |

Research involving this compound is primarily focused on its use as an intermediate in the synthesis of more complex molecules, particularly for applications in medicinal chemistry. One documented synthesis route involves the reaction of 5-bromo-3-methyl-1H-indazole with zinc cyanide in the presence of a palladium catalyst. chemicalbook.com This reaction efficiently replaces the bromine atom with a nitrile group, yielding the target compound. chemicalbook.com The precursors for this synthesis can include compounds like 4-amino-3-ethylbenzonitrile (B64667) and tert-butyl 5-bromoindazole.

While specific biological activity data for this compound itself is not extensively published, its importance lies in its role as a scaffold for creating new indazole derivatives with potential therapeutic applications. The presence of both the methyl and nitrile groups provides distinct points for chemical elaboration, making it a valuable tool for chemists in the ongoing search for novel bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZDSFDKLKSIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629489 | |

| Record name | 3-Methyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267875-55-8 | |

| Record name | 3-Methyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Methyl 1h Indazole 5 Carbonitrile

Reactivity of the Indazole Core

The reactivity of the indazole core is dominated by the presence of two nitrogen atoms, which can participate in tautomerism and are susceptible to electrophilic attack.

Tautomerism (1H- and 2H-Indazole Forms) and its Influence on Reactivity

Indazole and its derivatives, including 3-Methyl-1H-indazole-5-carbonitrile, exist as a mixture of two principal tautomers: the 1H-indazole and the 2H-indazole. chemicalbook.comresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. chemicalbook.comresearchgate.netnih.govwuxibiology.com This stability difference is a critical factor influencing the reactivity of the indazole ring. nih.gov The 1H-form has a benzenoid character, while the 2H-form possesses a quinonoid structure. nih.gov

The tautomeric equilibrium has a significant impact on the site of substitution reactions. nih.gov For instance, the reaction of indazoles with formaldehyde (B43269) in acidic conditions typically yields (1H-indazol-1-yl)methanol derivatives, indicating a preference for substitution at the N1 position. acs.orgnih.gov The specific tautomer present can also influence the biological properties of indazole derivatives. nih.gov

Regioselective Alkylation and Arylation at Nitrogen Atoms (N1 and N2)

Direct alkylation or arylation of the indazole ring often leads to a mixture of N1 and N2 substituted products, with the regioselectivity being highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. nih.govbeilstein-journals.orgnih.gov

Alkylation: The regioselectivity of N-alkylation is a well-studied area. Generally, the use of different bases and solvents can steer the reaction towards either the N1 or N2 isomer. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. nih.govd-nb.info Conversely, certain conditions can promote N2-alkylation. wuxibiology.com The steric and electronic properties of substituents on the indazole ring also play a crucial role in directing the regioselectivity of alkylation. nih.govd-nb.info For instance, electron-deficient indazoles have shown high N1-selectivity when reacted with pentyl bromide using NaH in THF. nih.govbeilstein-journals.org

Interactive Table: Regioselectivity of Indazole Alkylation

| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | 44:40 | nih.gov |

| 3-Carboxymethyl indazole | Alkyl bromide | NaH | THF | >99% N1 | nih.govd-nb.info |

| 3-tert-Butyl indazole | Alkyl bromide | NaH | THF | >99% N1 | nih.govd-nb.info |

Arylation: Similar to alkylation, direct C-H arylation of indazoles can occur at either the N1 or N2 position, as well as on the carbon atoms of the ring. Palladium-catalyzed reactions are commonly employed for this purpose. The choice of ligand and solvent can significantly influence the outcome. For instance, a bidentate ligand in DMA has been shown to promote C7 arylation, while a phosphine (B1218219) ligand in water can direct the arylation to the C3 position. researchgate.net The direct C3-arylation of 1H-indazoles has been achieved using palladium acetate (B1210297) with triphenylphosphine (B44618) in water. mdpi.com

Transformations of the Methyl Group at C3

The methyl group at the C3 position of the indazole ring is a site for various functionalization reactions, including oxidation and radical-mediated transformations.

Oxidation Reactions

The C3-methyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid. For instance, oxidation of a C3-methyl group on an indazole has been reported to yield the 3-formyl analogue. chim.it These oxidized products serve as versatile intermediates for further derivatization.

Radical Functionalizations

Radical reactions offer another avenue for modifying the C3-methyl group. While specific examples for this compound are not detailed, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it This suggests that the C3-position is amenable to radical functionalization, which could potentially be applied to the methyl group after an initial transformation.

Reactions of the Carbonitrile Group at C5

The carbonitrile (nitrile) group at the C5 position is a versatile functional group that can undergo a variety of transformations. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form a carboxamide and then a carboxylic acid. libretexts.orgchemistrysteps.com This transformation is a common strategy to introduce a carboxylic acid functionality onto the indazole ring.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com Milder reducing agents can lead to the formation of an aldehyde. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.comlibretexts.org This reaction provides a route to introduce a variety of ketone functionalities at the C5 position.

Interactive Table: General Reactions of the Nitrile Group

| Reaction Type | Reagents | Product | Reference |

| Acidic Hydrolysis | H₃O⁺ | Carboxylic Acid | libretexts.orgchemistrysteps.com |

| Basic Hydrolysis | OH⁻, H₂O | Carboxylate Salt | libretexts.orgchemistrysteps.com |

| Reduction | LiAlH₄, then H₂O | Primary Amine | libretexts.orgchemistrysteps.com |

| Grignard Reaction | R-MgX, then H₃O⁺ | Ketone | libretexts.orgchemistrysteps.comlibretexts.org |

Hydrolysis to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide under appropriate reaction conditions. chemistrysteps.comchemguide.co.uk

Acidic Hydrolysis:

Heating the nitrile with a dilute mineral acid, such as hydrochloric acid, under reflux conditions leads to the formation of the corresponding carboxylic acid, 3-methyl-1H-indazole-5-carboxylic acid. chemguide.co.uk The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Reaction Scheme: Acidic Hydrolysis

CH₃-C₇H₄N₂-CN + 2H₂O + H⁺ → CH₃-C₇H₄N₂-COOH + NH₄⁺

This compound yielding 3-Methyl-1H-indazole-5-carboxylic acid

Alkaline Hydrolysis:

Conversely, heating the nitrile with an aqueous solution of a base, like sodium hydroxide, results in the formation of the carboxylate salt. chemguide.co.uk The reaction initially produces an amide, which is then hydrolyzed to the salt of the carboxylic acid. chemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uk Careful control of reaction time and conditions can allow for the isolation of the amide intermediate, 3-methyl-1H-indazole-5-carboxamide. youtube.com

Reaction Scheme: Alkaline Hydrolysis

CH₃-C₇H₄N₂-CN + OH⁻ + H₂O → CH₃-C₇H₄N₂-COO⁻ + NH₃

This compound yielding 3-Methyl-1H-indazole-5-carboxylate

Reduction to Amines

The nitrile group in this compound can be reduced to a primary amine, (3-methyl-1H-indazol-5-yl)methanamine, using various reducing agents. wikipedia.org

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org The reaction is typically carried out under pressure and at an elevated temperature. chemguide.co.uk

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran are effective for this transformation. chemguide.co.ukyoutube.com The reaction is usually followed by an acidic workup. While highly effective, LiAlH₄ is expensive and requires careful handling due to its reactivity. youtube.com Other reagents like diborane (B8814927) have also been employed for nitrile reduction.

Reaction Scheme: Reduction of Nitrile to Primary Amine

CH₃-C₇H₄N₂-CN + 4[H] → CH₃-C₇H₄N₂-CH₂NH₂

This compound yielding (3-methyl-1H-indazol-5-yl)methanamine

The resulting primary amine is a key intermediate for further functionalization, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and sulfonylation.

Nucleophilic Additions

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. A prominent example is the addition of Grignard reagents (R-MgX). This reaction leads to the formation of a ketone after hydrolysis of the intermediate imine. For instance, the reaction with methylmagnesium bromide would yield 1-(3-methyl-1H-indazol-5-yl)ethan-1-one.

Reaction Scheme: Nucleophilic Addition of a Grignard Reagent

CH₃-C₇H₄N₂-CN + CH₃MgBr → [Intermediate imine]

[Intermediate imine] + H₃O⁺ → CH₃-C₇H₄N₂-C(=O)CH₃ + NH₃

This compound yielding 1-(3-methyl-1H-indazol-5-yl)ethan-1-one

This reaction provides a valuable route for the synthesis of various ketone derivatives of the 3-methyl-1H-indazole scaffold.

Cross-Coupling Reactions for Further Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and indazoles are no exception. nih.govrsc.org While direct cross-coupling at the nitrile position is not standard, the indazole ring itself can be modified, often after conversion of the nitrile to other functional groups or by utilizing halogenated precursors.

A common strategy involves the use of a halogenated indazole, such as 5-bromo-3-methyl-1H-indazole, which can be a precursor to this compound. chemicalbook.com This bromo-indazole can undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or its ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov For example, 5-bromo-3-methyl-1H-indazole can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 5-position of the indazole ring.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromo-Indazole Precursors

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 70 | nih.gov |

| Thien-2-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | N-(7-(thiophen-2-yl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 80 | nih.gov |

| Furan-2-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | N-(7-(furan-2-yl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 75 | nih.gov |

This table presents data for a structurally related indazole system to illustrate the utility of the Suzuki-Miyaura reaction in functionalizing the indazole core.

These reactions demonstrate the feasibility of introducing a wide array of aryl and heteroaryl groups onto the indazole scaffold, significantly expanding the chemical space accessible from this compound precursors.

Stereoselective Synthesis and Chiral Modifications

Information regarding the direct stereoselective synthesis or chiral modifications of this compound itself is not extensively documented in the provided search results. However, the derivatized products of this compound can be subjected to stereoselective reactions.

For instance, the ketone derivative, 1-(3-methyl-1H-indazol-5-yl)ethan-1-one, formed from the nucleophilic addition of a Grignard reagent, could undergo stereoselective reduction to a chiral alcohol. This reduction can be achieved using chiral reducing agents or catalysts, leading to the formation of either the (R)- or (S)-enantiomer of 1-(3-methyl-1H-indazol-5-yl)ethanol.

Furthermore, if the amine derivative, (3-methyl-1H-indazol-5-yl)methanamine, is reacted with a chiral carboxylic acid or its derivative, a pair of diastereomeric amides can be formed. These diastereomers can potentially be separated by chromatography, providing access to enantiomerically enriched compounds.

While direct stereoselective synthesis involving the this compound core may not be a primary focus in the literature, the functional handles it possesses or can be converted into, offer multiple opportunities for the introduction of chirality in subsequent synthetic steps.

Spectroscopic and Advanced Structural Elucidation Techniques in Indazole Chemistry

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on the indazole ring, the methyl group protons, and the N-H proton. The aromatic protons would appear as a set of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns (doublets, triplets, etc.) are dictated by the substitution pattern on the benzene (B151609) ring. The presence of the electron-withdrawing nitrile group at the C5 position is expected to deshield the adjacent protons, shifting their signals to a lower field. The methyl group protons at the C3 position would present as a sharp singlet in the upfield region, likely around δ 2.5 ppm. The N-H proton of the indazole ring would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 3-Methyl-1H-indazole-5-carbonitrile, distinct signals are expected for each of the nine carbon atoms. The carbon atom of the nitrile group (C≡N) would resonate in the range of δ 110-125 ppm. The carbons of the aromatic ring will appear in the region of δ 110-150 ppm, with the carbon atom attached to the nitrile group (C5) and the carbon atoms of the pyrazole (B372694) ring (C3, C7a) showing characteristic shifts. The methyl carbon (C-CH₃) would be found in the upfield region, typically between δ 10-20 ppm.

A comparative analysis of the NMR data of similar indazole structures provides a solid foundation for the interpretation of the spectra of this compound once they become available.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH | Variable (broad singlet) | s (br) |

| H4 | ~ 8.0 - 8.2 | d |

| H6 | ~ 7.6 - 7.8 | dd |

| H7 | ~ 7.4 - 7.6 | d |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | ~ 140 - 145 |

| C3a | ~ 120 - 125 |

| C4 | ~ 125 - 130 |

| C5 | ~ 110 - 115 |

| C6 | ~ 120 - 125 |

| C7 | ~ 115 - 120 |

| C7a | ~ 145 - 150 |

| CN | ~ 115 - 120 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₇N₃), the exact molecular weight is 157.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. The fragmentation of the indazole ring typically involves the loss of small, stable molecules. A common fragmentation pathway for 3-methylindazoles is the loss of a hydrogen cyanide (HCN) molecule from the pyrazole ring, which would result in a fragment ion at m/z 130. Another potential fragmentation could involve the cleavage of the methyl group, leading to a fragment at m/z 142. The presence of the nitrile group might also lead to characteristic fragmentation patterns, including the loss of the CN group or the entire cyano-substituted ring fragment. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a sharp and intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. The N-H stretching vibration of the indazole ring would give rise to a broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C-H bending vibrations will be observed in the fingerprint region (below 1500 cm⁻¹). The C=C and C=N stretching vibrations of the indazole ring system will produce a series of bands in the 1400-1650 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl group will also be present in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR spectroscopy, would also be valuable for identifying the functional groups. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the aromatic ring system are often strong in Raman spectra, providing further structural information.

Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indazole) | Stretching | 3200 - 3500 (broad) |

| C-H (Aromatic) | Stretching | > 3000 |

| C≡N (Nitrile) | Stretching | 2220 - 2260 (sharp, strong) |

| C=C, C=N (Ring) | Stretching | 1400 - 1650 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Theoretical and Computational Investigations of 3 Methyl 1h Indazole 5 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.netmdpi.comnih.govbohrium.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. bohrium.com DFT calculations have been widely applied to heterocyclic compounds to investigate their structural parameters, spectroscopic features, and chemical reactivity. nih.govbhu.ac.in For indazole derivatives, methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to optimize molecular geometries and predict electronic characteristics. nih.govbhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO is an electron acceptor, with its energy indicating electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For analogous heterocyclic systems, DFT calculations have been used to determine these orbital energies. The HOMO is typically distributed over the π-system of the indazole ring, while the LUMO is also located on the aromatic system. The presence of the electron-withdrawing nitrile group (-CN) at the 5-position is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.

Table 1: Representative Frontier Molecular Orbital Energies (eV) for Indazole-like Systems This table presents typical values for analogous systems as direct data for the specific title compound is not available.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 to -7.5 | Electron Donor (Nucleophilicity) |

| LUMO | -1.5 to -2.5 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical Stability & Reactivity |

Data is synthesized from typical DFT calculations on related heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular interactions, and the delocalization of electron density within a molecule. mdpi.comacadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net

NBO analysis on indazole derivatives reveals significant hyperconjugative interactions, which contribute to the molecule's stability. mdpi.comresearchgate.net These interactions involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. For instance, the interaction between a lone pair on a nitrogen atom (n) and an antibonding π* orbital of the aromatic ring (π→π) indicates charge delocalization and contributes to the stability of the heterocyclic system. mdpi.comacadpubl.eu The second-order perturbation energy, E(2), quantifies the strength of these donor-acceptor interactions. researchgate.net

Quantum Chemical Modeling of Reaction Mechanismsnih.govchemintech.ru

Quantum chemical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. chemintech.ru For N-unsubstituted azoles like 3-Methyl-1H-indazole-5-carbonitrile, a key reaction is the substitution at the N1 or N2 position.

Computational studies on the reaction of indazoles with electrophiles, such as formaldehyde (B43269), have been performed to understand the regioselectivity of N-substitution. nih.gov These models indicate that the reaction mechanism can proceed through different pathways, often involving protonated intermediates in acidic media. nih.gov The calculations help determine which tautomer (1H or 2H) is more reactive and which nitrogen atom is the preferential site of attack. The results generally show that the formation of the N1-substituted product is thermodynamically more favorable for 1H-indazoles. nih.gov

Tautomeric Equilibria and Stability Assessmentnih.gov

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, where the hydrogen atom is attached to the N1 or N2 atom, respectively. The relative stability of these tautomers is a critical aspect of their chemistry, influencing their physical properties and biological activity.

Computational studies consistently show that for the parent indazole and its substituted derivatives, the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.govmdpi.com DFT and higher-level ab initio calculations (like MP2) have estimated that the 1H-tautomer of indazole is more stable by approximately 15 kJ·mol⁻¹ in both the gas phase and in aqueous solution. nih.gov This stability difference is attributed to the electronic structure and aromaticity of the respective forms. For this compound, it is therefore predicted that the 1H-tautomer is the predominant and more stable form. mdpi.com

Computational Studies on Intermolecular Interactions

The way molecules interact with each other governs their macroscopic properties, such as their crystal structure and melting point. Computational methods are used to explore and quantify these non-covalent interactions. researchgate.net

Biological Activity and Medicinal Chemistry of Indazole Derivatives with Relevance to 3 Methyl 1h Indazole 5 Carbonitrile

Broad Spectrum Pharmacological Activities of Indazole Scaffolds

Indazole and its derivatives exhibit a remarkable array of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.govresearchgate.netnih.govresearchgate.net The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. nih.govnih.gov

Anticancer and Antitumor Potential

The indazole scaffold is a key component in numerous anticancer agents, with several indazole-based drugs approved by the FDA for clinical use. rsc.orgmdpi.comrsc.org These compounds have demonstrated efficacy in treating a variety of cancers, including renal cell carcinoma, breast cancer, and prostate cancer. mdpi.comnih.gov

Research has shown that indazole derivatives can exert their anticancer effects through various mechanisms. One notable mechanism is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. rsc.orgnih.gov For instance, Axitinib (B1684631) and Pazopanib (B1684535) are FDA-approved tyrosine kinase inhibitors containing an indazole core. mdpi.comrsc.org

A series of synthesized indazole derivatives were evaluated for their in vitro antiproliferative activity against several cancer cell lines. rsc.org Compound 2f from this series showed potent growth inhibitory activity, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org Further studies on the breast cancer cell line 4T1 revealed that compound 2f inhibited cell proliferation and colony formation, promoted apoptosis by upregulating cleaved caspase-3 and Bax while downregulating Bcl-2, decreased mitochondrial membrane potential, and increased reactive oxygen species (ROS) levels. rsc.org Additionally, it disrupted cell migration and invasion by reducing matrix metalloproteinase-9 (MMP9) and increasing tissue inhibitor matrix metalloproteinase 2 (TIMP2). rsc.org In vivo studies confirmed that 2f could suppress the growth of the 4T1 tumor model. rsc.org

Another study focused on 3-aryl indazoles and their N-methyl derivatives. mdpi.com The N-methyl-3-aryl indazoles, such as compounds 5c, 5d, 5f, 5g, and 5i , were found to be more potent than their non-methylated counterparts against HCT-116 and MDA-MB-231 cancer cell lines. mdpi.com Specifically, compound 5c was the most potent against both cell lines. mdpi.com

Furthermore, novel 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activity. nih.gov Compound 5j , with a 3,5-difluoro substituent, demonstrated significant anti-proliferative activity against Hep-G2 cells. nih.gov

| Compound ID | Cancer Cell Line(s) | Key Findings |

| 2f | 4T1 (breast cancer), others | Potent growth inhibitory activity (IC50 = 0.23–1.15 μM), induces apoptosis, inhibits migration and invasion. rsc.org |

| 5c | HCT-116, MDA-MB-231 | More potent than non-methylated 3-aryl indazoles. mdpi.com |

| 5j | Hep-G2 | Significant anti-proliferative activity. nih.gov |

Anti-inflammatory and Analgesic Effects

Indazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net Some compounds have shown significant efficacy in experimental models of inflammation and pain. nih.gov

A study exploring the anti-inflammatory potential of indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole, found that they exhibited significant anti-inflammatory activity. nih.gov In a carrageenan-induced paw edema model, 5-aminoindazole produced a maximum inhibition of 83.09% at a dose of 100 mg/kg. nih.gov The anti-inflammatory effect is suggested to be mediated through the inhibition of cyclooxygenase-2 (COX-2), cytokines, and free radicals. nih.gov

Furthermore, a series of 2H-indazole derivatives were designed and synthesized as potential dual antimicrobial and anti-inflammatory agents. mdpi.com Several of these compounds, including 18, 21, 23, and 26 , displayed in vitro inhibitory activity against human COX-2. mdpi.com Molecular docking studies suggested a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. mdpi.com

| Compound | Key Findings |

| 5-aminoindazole | Maximum inhibition of 83.09% in carrageenan-induced paw edema. nih.gov |

| Compounds 18, 21, 23, 26 | In vitro inhibitory activity against human COX-2. mdpi.com |

Antimicrobial and Antifungal Properties

The indazole scaffold is a versatile platform for the development of new antimicrobial and antifungal agents. nih.govtandfonline.com Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens. tandfonline.comorientjchem.org

A series of N-methyl-3-aryl indazoles were screened for their in vitro antimicrobial properties. orientjchem.org Compounds 5a, 5b, 5i, and 5j showed excellent inhibitory activity against various tested microbial strains, including Xanthomonas campestris, Bacillus megaterium, Escherichia coli, and the fungal strain Candida albicans. orientjchem.org Specifically, compounds 5i, 5f, and 5a were highly active against Xanthomonas campestris. orientjchem.org

In another study, novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles were synthesized and evaluated. tandfonline.com Compounds 27, 28, 30, and 32 , which all contain electron-withdrawing groups, were found to be more potent against the tested bacterial and fungal strains than the standard drugs ciprofloxacin (B1669076) and fluconazole. tandfonline.com

Furthermore, a study on 2H-indazole derivatives revealed their potential as antiprotozoal agents. mdpi.com Compound 18 was found to be 12.8 times more active than the reference drug metronidazole (B1676534) against Giardia intestinalis. mdpi.com Additionally, compounds 18 and 23 showed in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com

| Compound(s) | Microbial Strain(s) | Key Findings |

| 5a, 5b, 5i, 5j | Xanthomonas campestris, Bacillus megaterium, Escherichia coli, Candida albicans | Excellent inhibitory activity. orientjchem.org |

| 27, 28, 30, 32 | Various bacteria and fungi | More potent than ciprofloxacin and fluconazole. tandfonline.com |

| 18 | Giardia intestinalis | 12.8 times more active than metronidazole. mdpi.com |

| 18, 23 | Candida albicans, Candida glabrata | In vitro growth inhibition. mdpi.com |

Anti-HIV and Antiviral Activities

Indazole derivatives have emerged as a promising class of compounds in the search for new anti-HIV and antiviral therapies. nih.govresearchgate.net The ability of the indazole scaffold to be incorporated into molecules that inhibit key viral enzymes is a significant area of research. doi.orgnih.gov

While direct studies on 3-Methyl-1H-indazole-5-carbonitrile's anti-HIV activity are not extensively documented in the provided context, the broader family of indazole derivatives has shown potential. nih.govresearchgate.net For instance, indole (B1671886) derivatives, which share structural similarities with indazoles, are known to be potent inhibitors of HIV enzymes like reverse transcriptase. doi.org Some indole-based agents have demonstrated broad-spectrum antiviral activity against various drug-resistant HIV strains. doi.org

Research on other heterocyclic compounds, such as indolizine (B1195054) derivatives, has identified them as inhibitors of the HIV-1 Vif-Elongin C interaction, which is crucial for viral replication. researchgate.net This highlights the potential for nitrogen-containing heterocyclic systems, including indazoles, to be developed as novel anti-HIV agents.

Dopamine (B1211576) Antagonism and Central Nervous System Activities

Indazole derivatives have shown activity in the central nervous system (CNS), including effects on dopamine pathways. nih.gov The modulation of dopamine release is a key target for the treatment of various neurological and psychiatric disorders.

A study using the selective brain nitric oxide synthase inhibitor, 7-nitro indazole (7-NINA), demonstrated its effect on dopamine efflux in the rat striatum. nih.gov Perfusion with 7-NINA was found to increase striatal dopamine efflux, suggesting that endogenous nitric oxide has an inhibitory effect on dopamine release. nih.gov This finding indicates that indazole derivatives can modulate dopaminergic neurotransmission.

Furthermore, a series of indazole-based compounds were discovered to be potent dual neurokinin 1 (NK1) receptor antagonists and serotonin (B10506) transporter (SERT) inhibitors. nih.gov Compound 9 from this series showed favorable oral bioavailability, excellent brain uptake, and efficacy in a preclinical model of depression. nih.gov This highlights the potential of indazole derivatives in developing treatments for CNS disorders.

Enzyme Inhibition (e.g., Kinase Inhibitors, IDO1 enzyme)

The ability of indazole derivatives to act as enzyme inhibitors is a cornerstone of their therapeutic potential, particularly in oncology. nih.govresearchgate.net They have been successfully developed as inhibitors of various kinases and other enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.govbohrium.com

Kinase Inhibition:

Indazole derivatives are well-established as potent kinase inhibitors. rsc.orgnih.gov Several FDA-approved anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib, feature an indazole core and function by inhibiting kinases. rsc.orgnih.gov

A study focused on designing VEGFR-2 kinase inhibitors based on an indazole scaffold identified compound 30 as a potent inhibitor with an IC50 of 1.24 nM. nih.gov This compound also demonstrated significant anti-angiogenic activity in vitro and in vivo. nih.gov Another study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (1 ) as a novel FGFR1 inhibitor with an IC50 value of 100 nM. benthamdirect.com

IDO1 Enzyme Inhibition:

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression in cancer. nih.govbohrium.com Indazole derivatives have been developed as potent IDO1 inhibitors. nih.govresearchgate.netnih.gov

A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their IDO1 inhibitory activity. nih.govbohrium.com Compound 35 from this series displayed the most potent IDO1 inhibition with an IC50 value of 0.74 μM in an enzymatic assay and also exhibited antitumor activity in a xenograft model. nih.govbohrium.com

Another study on 1,3-dimethyl-6-amino indazole derivatives identified compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) as a compound that remarkably suppressed IDO1 expression and showed potent anticancer activity against hypopharyngeal carcinoma cells. nih.gov

| Enzyme Target | Inhibitor(s) | Key Findings |

| VEGFR-2 Kinase | Compound 30 | Potent inhibitor (IC50 = 1.24 nM) with anti-angiogenic properties. nih.gov |

| FGFR1 Kinase | Compound 1 | Novel inhibitor with an IC50 of 100 nM. benthamdirect.com |

| IDO1 | Compound 35 | Potent inhibitor (IC50 = 0.74 μM) with in vivo antitumor activity. nih.govbohrium.com |

| IDO1 | Compound 7 | Suppressed IDO1 expression and showed potent anticancer activity. nih.gov |

Structure-Activity Relationship (SAR) Studies for Indazole Derivatives

The biological efficacy of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Impact of Substituents at C3, C5, and Nitrogen Atoms on Biological Efficacy

The substituents at the C3, C5, and nitrogen positions of the indazole ring play a pivotal role in defining the pharmacological profile of the molecule.

C3 Position: The C3 position is frequently modified to enhance target binding. For instance, in a series of indazole-based kinase inhibitors, the substituent at the C3 position is critical for interaction with the hinge region of the kinase. The methyl group in this compound, while small, can influence the orientation of the molecule within a binding pocket. In other derivatives, larger groups like aryl or heteroaryl moieties at C3 have been shown to significantly enhance potency against various targets. nih.gov For example, 3-aminoindazole derivatives have been investigated as potent inhibitors of anaplastic lymphoma kinase (ALK), where the amino group serves as a key interaction point. mdpi.com

C5 Position: The C5 position is often solvent-exposed in many kinase binding sites, allowing for the introduction of various functional groups to improve properties like solubility and cell permeability. The carbonitrile group (-C≡N) at the C5 position, as seen in this compound, is a significant feature. This electron-withdrawing group can participate in hydrogen bonding and dipole-dipole interactions. In studies of pyrazole (B372694) derivatives, which share structural similarities with indazoles, the lipophilicity of substituents was found to correlate with inhibitory effects on cancer cell growth. nih.gov The presence of a nitro group at C5 has also been explored, indicating its role in the electronic properties and potential biological activity of the molecule. mdpi.com

The following table summarizes the impact of various substituents at key positions on the biological activity of indazole derivatives.

| Position | Substituent Type | Impact on Biological Activity | Example Compound Class |

| C3 | Small Alkyl (e.g., -CH₃) | Influences molecular orientation in binding pockets. | 3-Methyl-1H-indazole derivatives |

| C3 | Amino (-NH₂) | Acts as a key hydrogen bond donor for kinase inhibition. | 3-Aminoindazole ALK inhibitors mdpi.com |

| C5 | Carbonitrile (-CN) | Electron-withdrawing, participates in polar interactions. | 5-Carbonitrile indazole derivatives |

| C5 | Nitro (-NO₂) | Strong electron-withdrawing group, modulates electronic properties. | 5-Nitro-1H-indazole derivatives mdpi.com |

| N1 | Benzyl | Can enhance binding affinity and modulate pharmacological profile. | YC-1 and its analogs nih.gov |

Role of the Carbonitrile Group in Ligand-Target Interactions

The carbonitrile group is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to participate in dipole-dipole interactions. Its linear geometry and electronic properties make it a valuable component in drug design.

In the context of this compound, the C5-carbonitrile group can engage in specific interactions with amino acid residues in a protein's active site. For example, the nitrogen atom of the nitrile can form a hydrogen bond with backbone amides or with the side chains of residues like asparagine or glutamine. This interaction can be crucial for anchoring the ligand in the correct orientation for optimal binding and subsequent biological effect.

Furthermore, the strong dipole moment of the carbonitrile group can lead to favorable electrostatic interactions with polar regions of the binding pocket. In some kinase inhibitors, a nitrile group has been shown to be essential for achieving high potency. While specific studies on this compound are limited, the established role of the carbonitrile moiety in other pharmacologically active molecules suggests its critical contribution to the biological profile of this compound.

Mechanistic Insights into Pharmacological Actions

Indazole derivatives exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways. nih.govresearchgate.net Many have been identified as potent inhibitors of protein kinases, enzymes that play a central role in cell regulation. globethesis.com

Molecular Target Identification and Validation

A significant number of indazole-based compounds have been developed as kinase inhibitors. researchgate.net These compounds often target kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and anaplastic lymphoma kinase (ALK). nih.govmdpi.com For instance, a series of 1H-indazole derivatives showed potent inhibitory activity against EGFR, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov The validation of these molecular targets is a critical step in drug development and often involves a combination of biochemical assays, cellular studies, and in vivo models.

Signaling Pathway Modulation

By inhibiting specific kinases, indazole derivatives can modulate downstream signaling pathways that are crucial for cell growth, proliferation, and survival.

PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer and is a key target for anticancer drug development. nih.gov Certain 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to a reduction in tumor cell proliferation and migration. nih.gov

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. researchgate.net Some indazole derivatives can modulate this pathway, impacting cancer cell growth. nih.gov

p53/MDM2 Pathway: The p53 tumor suppressor protein is a key regulator of the cell cycle and apoptosis. Some indazole derivatives have been found to induce apoptosis by modulating the p53/MDM2 pathway. nih.gov

Cell Cycle Regulation and Apoptosis Induction

A common mechanism of action for many anticancer indazole derivatives is the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. nih.govrsc.org

Studies have shown that certain polysubstituted indazoles can cause a cell cycle block, often in the S or G2/M phase, which prevents cancer cells from dividing. nih.gov This cell cycle arrest is frequently followed by the induction of apoptosis. The apoptotic process can be initiated through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.netrsc.org Furthermore, some indazole derivatives have been observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), which are also triggers for apoptosis. rsc.org

The table below provides examples of indazole derivatives and their observed effects on cell cycle and apoptosis.

| Indazole Derivative Class | Effect on Cell Cycle | Apoptotic Mechanism | Reference |

| Polysubstituted Indazoles | S phase block | Induction of apoptosis, generation of hypodiploid peaks | nih.gov |

| Indazole-based Kinase Inhibitors | G2/M arrest | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2 | researchgate.netrsc.org |

| 3-Amino-1H-Indazole Derivatives | G2/M arrest | Regulation of Cyclin B1, BAD, and Bcl-xL | nih.gov |

| Indazole-Amine Derivatives | - | Inhibition of Bcl2 family members | nih.gov |

Design and Development of Bioactive Molecules

Lead Compound Identification and Optimization

The discovery of a new drug often begins with a 'hit' or 'lead' compound, which is then structurally modified in an iterative process to enhance its potency, selectivity, and pharmacokinetic properties. acs.org For indazole derivatives, structure-activity relationship (SAR) studies are crucial for this optimization process. These studies systematically alter different parts of the molecule to determine which functional groups are essential for its biological activity.

A classic example of lead optimization in a related indazole derivative is the development of YC-1 (Lificiguat) analogs. rsc.org YC-1, or 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, is a known stimulator of soluble guanylate cyclase. rsc.org SAR studies on YC-1 revealed critical insights that are broadly applicable to the indazole scaffold. For instance, replacing the furan (B31954) ring of a YC-1 analog with other heterocycles like isoxazole (B147169) or pyrazole led to compounds with significantly improved inhibitory activity against certain targets. nih.gov

In the context of this compound, the methyl group at the 3-position and the carbonitrile (cyano) group at the 5-position are key structural features. The cyano group, in particular, is an important functional group in medicinal chemistry. Studies on other heterocyclic scaffolds, such as pyrazole derivatives, have investigated the role of the cyano group in antiproliferative activity. nih.gov For example, research on 5-amino-4-cyanopyrazole derivatives showed that modifications to other parts of the molecule, while keeping the cyano group constant, significantly impacted their ability to induce apoptosis in cancer cells. nih.gov

The optimization process for a hypothetical lead compound based on the this compound scaffold would involve synthesizing analogs to probe the importance of these groups.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for this compound Analogs

This table illustrates a conceptual SAR study. By modifying the substituents at the R1 and R2 positions of the indazole ring while retaining the core structure of this compound, medicinal chemists can systematically evaluate the impact of these changes on a specific biological target (e.g., a protein kinase). The resulting IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) would guide further optimization. For example, if adding a hydroxyl group at R1 (Compound 2) significantly improves activity compared to the parent compound (Compound 1), it suggests a potential hydrogen bond interaction in the target's binding site.

| Compound ID | Core Structure | R1 (Position 1) | R2 (Position 6) | Hypothetical Target IC₅₀ (nM) |

| 1 | 3-Methyl-5-cyanoindazole | -H | -H | 500 |

| 2 | 3-Methyl-5-cyanoindazole | -H | -OH | 150 |

| 3 | 3-Methyl-5-cyanoindazole | -H | -F | 450 |

| 4 | 3-Methyl-5-cyanoindazole | -CH₃ | -H | 600 |

| 5 | 3-Methyl-5-cyanoindazole | -Cyclopropyl | -H | 200 |

This is a conceptual table for illustrative purposes.

Prodrug Strategies for Improved Pharmacokinetics

A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical reactions. This strategy is often employed to overcome poor pharmacokinetics, such as low solubility, poor permeability across biological membranes, or rapid metabolism.

For indazole derivatives, prodrug strategies can be essential. For example, if an active indazole compound has low water solubility, a polar, water-solubilizing group (like a phosphate (B84403) or an amino acid) can be attached to the molecule. This group would then be cleaved in the body to release the active drug. A common site for such modification on the indazole scaffold is the N1 position of the pyrazole ring.

In a study involving 2H-indazole derivatives, researchers synthesized a sulfoxide (B87167) derivative from its thioether precursor. mdpi.com The thioether (compound 11) was oxidized to the sulfoxide (compound 14) using sodium periodate. mdpi.com This type of transformation is relevant to prodrug design, as the sulfoxide can be reduced back to the sulfide (B99878) in vivo, representing a potential bioreversible activation step.

Table 2: Potential Prodrug Strategies for an Indazole Core

This table outlines potential prodrug strategies that could be applied to a hypothetical active indazole compound to improve its drug-like properties.

| Challenge | Prodrug Strategy | Linkage | Potential Cleavage Mechanism |

| Poor aqueous solubility | Attach a phosphate group | Ester | Alkaline phosphatases |

| Poor membrane permeability | Attach a lipophilic amino acid | Ester or Amide | Esterases or Amidases |

| Rapid metabolism at N-H | N-acylation or N-alkylation | Amide or Alkyl | Amidases or Cytochrome P450 |

| Targeted delivery | Conjugation to a targeting moiety | Biocleavable linker | Target-specific enzymes |

This table presents general strategies and is not based on specific experimental data for this compound.

Combinatorial Chemistry and Library Synthesis for Screening

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. stanford.edu These libraries are then screened for biological activity, allowing for the efficient exploration of a vast chemical space to identify new hit and lead compounds. nih.gov This approach significantly accelerates the drug discovery process compared to synthesizing and testing compounds one by one. mdpi.com

The synthesis of indazole libraries can be achieved through various chemical strategies. nih.govresearchgate.net One common method involves the reaction of o-aminobenzonitriles with organometallic reagents to form a ketimine intermediate, which then undergoes copper-mediated N-N bond formation to yield the indazole ring system. nih.gov The use of diverse starting materials in this process allows for the generation of a large library of substituted indazoles.

This compound is an ideal scaffold or building block for combinatorial library synthesis. buyersguidechem.com Its 5-carbonitrile group can be chemically transformed into other functional groups (e.g., amides, tetrazoles, carboxylic acids), while the N-H at position 1 can be substituted with a wide variety of chemical fragments.

A typical combinatorial approach would involve a solid-phase synthesis strategy. The indazole core could be attached to a solid support (a resin bead), allowing for sequential chemical reactions to be performed. After each reaction step, excess reagents and byproducts can be easily washed away. This process enables the parallel synthesis of thousands or even millions of unique compounds. nih.gov Once the synthesis is complete, the individual compounds can be cleaved from the resin and tested for biological activity. stanford.edu The integration of virtual screening with mixture-based combinatorial library screening can further refine this process, helping to prioritize the synthesis of compounds with a higher probability of being active. nih.gov

Applications in Other Scientific Domains

Agrochemical Applications as Precursors for Pesticides, Herbicides, and Plant Growth Regulators

The indazole core is a recognized pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent biological activities. mdpi.comnih.govmdpi.com While direct studies on the pesticidal or herbicidal properties of 3-Methyl-1H-indazole-5-carbonitrile are not extensively documented, the known applications of related indazole compounds suggest its potential as a valuable precursor.

Herbicidal Activity: Research has demonstrated that indazole derivatives can be effective herbicides. For instance, a series of novel 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids were synthesized and showed excellent inhibitory effects on the root growth of various weeds. mdpi.com The general structure of these compounds, featuring a substituted indazole ring, underscores the potential of using this compound as a starting material for new herbicidal agents. The herbicidal activity of these compounds is often linked to their ability to mimic or interfere with natural plant hormones. mdpi.com

Plant Growth Regulators: Indazole derivatives have also been investigated as plant growth regulators. A study on 3-aryl-1H-indazoles revealed their capacity to act as growth inhibitors for both root and shoot lengths in certain plant species, particularly at higher concentrations. researchgate.net This suggests that modifications of the this compound structure could lead to the development of new agents for controlling plant growth. Plant growth regulators are crucial in modern agriculture for managing crop development and improving yield. cabidigitallibrary.org

The following table summarizes the observed agrochemical activities of related indazole derivatives, highlighting the potential of the indazole scaffold.

| Compound Class | Application | Observed Effect |

| 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids | Herbicide | Excellent inhibition of weed root growth mdpi.com |

| 3-aryl-1H-indazoles | Plant Growth Regulator | Inhibition of root and shoot length researchgate.net |

Material Science Applications

The unique photophysical and electronic properties of the indazole ring system have prompted its investigation in various material science applications. The ability to functionalize the indazole core allows for the fine-tuning of its properties for use in organic electronics, polymers, and coordination materials.

Indazole-containing compounds are being explored for their use in organic light-emitting diodes (OLEDs). The inherent fluorescence and the possibility of creating rigid, planar structures make them suitable candidates for emissive or host materials in OLED devices. The functionalization of the indazole core can influence the electronic properties, leading to materials with tailored emission colors and efficiencies.

The synthesis of polymers incorporating the this compound moiety could lead to materials with novel thermal and electronic properties. While specific examples are not prevalent, the general principles of polymer chemistry suggest that this compound could be used as a monomer or a functional additive. mdpi.com

In the realm of liquid crystals, the rigid, aromatic structure of the indazole ring is a desirable feature. Heterocyclic compounds are known to form the core of liquid crystalline molecules, and the introduction of an indazole unit could lead to materials with specific mesophase behaviors.

The nitrogen atoms in the pyrazole (B372694) ring of the indazole structure make it an excellent ligand for coordinating with metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). bohrium.comresearchgate.net These materials are of great interest due to their porous nature and potential applications in gas storage and separation. While direct synthesis of MOFs using this compound as a linker is not widely reported, the synthesis of MOFs from other functionalized indazole derivatives, such as 1H-indazole-5-carboxylic acid, has been successful. researchgate.net These studies demonstrate the viability of the indazole scaffold in creating porous materials. The properties of such MOFs, including their gas sorption capabilities, can be tuned by altering the metal center and the functional groups on the indazole linker. bohrium.comnih.govrsc.orgnih.gov

Catalysis: Ligand Precursors for Metal Complexes

The ability of the indazole ring to coordinate with metal centers also makes it a promising precursor for ligands in catalysis. nih.gov Metal complexes featuring indazole-based ligands can exhibit catalytic activity in various organic transformations. For example, a ferrocene-based palladium complex with an indazole-derived ligand has been used to catalyze Suzuki-Miyaura cross-coupling reactions for the C-3 functionalization of 1H-indazole itself. mdpi.com This demonstrates the potential of using functionalized indazoles like this compound to create novel catalytic systems. The synthesis of bis(1H-indazol-1-yl)methane, a bidentate ligand, has been achieved through a metal-catalyzed reaction, further highlighting the role of indazoles in coordination chemistry and catalysis. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of indazole derivatives is a well-explored area of organic chemistry, yet the pursuit of more efficient, environmentally benign, and cost-effective methods remains a significant challenge. nih.govorganic-chemistry.org Traditional methods for constructing the indazole core often rely on multi-step procedures or harsh reaction conditions.

Future research will likely focus on the development of novel synthetic strategies characterized by high atom economy and the use of green chemistry principles. Promising approaches include:

C-H Activation/Functionalization: Rhodium and copper-catalyzed C-H activation and subsequent C-N/N-N coupling reactions represent a modern approach to building the indazole ring system under redox-neutral conditions. nih.gov Adapting these methods for the synthesis of 3-Methyl-1H-indazole-5-carbonitrile could offer a more direct and efficient route from readily available precursors.

Metal-Free Synthesis: The development of metal-free synthetic pathways is a key goal for sustainable chemistry. One-pot reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives provide a mild, operationally simple, and air-insensitive method to produce indazoles. organic-chemistry.org Exploring similar metal-free cyclization strategies starting from appropriately substituted benzonitriles or acetophenones could yield this compound with reduced environmental impact. nih.govgoogle.com

Flow Chemistry: The application of continuous flow technology can offer improved safety, scalability, and reaction control for the synthesis of heterocyclic compounds. Developing a flow-based synthesis for this compound could streamline its production for research and industrial purposes.

A known synthetic route to this compound involves the palladium-catalyzed cyanation of 5-bromo-3-methyl-1H-indazole using zinc cyanide. chemicalbook.com While effective, future work could aim to replace palladium with more abundant and less toxic metals or develop catalyst-free alternatives.

Advanced Mechanistic Studies of Biological Interactions

While many indazole derivatives exhibit potent biological activity, a deep understanding of their mechanism of action at the molecular level is often incomplete. nih.gov For this compound and its derivatives to be advanced as therapeutic agents, detailed mechanistic studies are crucial.

Key areas for future investigation include:

Target Engagement and Binding Kinetics: Identifying the specific molecular targets (e.g., protein kinases, enzymes) is the first step. nih.gov Subsequent studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify binding affinity and kinetics, providing insights into the duration and nature of the drug-target interaction.

Structural Biology: Obtaining co-crystal structures of indazole derivatives bound to their protein targets is invaluable for understanding the precise binding mode. acs.org This structural information reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity and can guide the design of more potent and selective analogs. acs.orgmdpi.com

Cellular Pathway Analysis: Mechanistic research should extend beyond isolated proteins to whole-cell systems. Investigating how compounds like those derived from this compound affect signaling pathways, such as the ASK1-p38/JNK pathway in inflammation or apoptosis-related protein expression in cancer cells, provides a more complete picture of their biological effects. nih.govrsc.org

Exploration of New Biological Targets and Therapeutic Areas

The indazole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets. researchgate.net Derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govnih.gov

The exploration of this compound as a scaffold for new therapeutics could target:

Kinase Inhibition: Indazoles are prominent in many kinase inhibitors used in oncology, targeting enzymes like VEGFR, EGFR, and Aurora kinases. nih.govnih.gov The this compound core could be elaborated to generate novel inhibitors for well-established or novel kinase targets involved in cell proliferation and survival. rsc.org

Neurodegenerative Diseases: Monoamine oxidase B (MAO-B) is a key target in the treatment of Parkinson's disease. Indole-based inhibitors have shown promise, and given the structural similarities, indazole-based compounds derived from this compound could be explored as selective MAO-B inhibitors. nih.gov

Infectious Diseases: There is a continuous need for new antimicrobial and antifungal agents. nih.gov Indazole derivatives have demonstrated activity against various pathogens, including protozoa and Candida species. mdpi.comnih.gov Screening libraries based on the this compound scaffold could identify new leads for treating infectious diseases.

| Biological Target Class | Examples of Indazole Activity | Potential Therapeutic Area |

| Protein Kinases | Inhibition of VEGFR, EGFR, Aurora, ASK1, Akt nih.govnih.govnih.govias.ac.in | Cancer, Inflammatory Diseases |

| Enzymes | Inhibition of Monoamine Oxidase B (MAO-B), IDO1 nih.govnih.gov | Neurodegenerative Diseases, Cancer |

| Microorganisms | Activity against Candida albicans, Giardia intestinalis nih.govnih.gov | Fungal and Protozoal Infections |

Computational Drug Design and Virtual Screening for Enhanced Potency and Selectivity

Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. researchgate.net These techniques can be powerfully applied to the this compound scaffold.

Future research directions include:

Virtual Screening: Large virtual libraries of compounds based on the this compound core can be screened against the 3D structures of known biological targets. This approach can quickly identify initial hits with favorable binding characteristics for further experimental validation.

Structure-Based Drug Design (SBDD): Once a lead compound and its target are identified, SBDD uses the target's structural information to guide the design of more potent and selective molecules. nih.gov For instance, molecular docking simulations can predict how modifications to the indazole scaffold will affect binding affinity and interactions with key amino acid residues. researchgate.net

Pharmacophore Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of indazole derivatives with their biological activities. These models help identify the key chemical features required for potency and can predict the activity of new, unsynthesized compounds.

AI and Machine Learning: Advanced algorithms, such as deep learning and genetic algorithms, are being developed to optimize multiple properties simultaneously (e.g., potency, selectivity, and drug-like properties). acs.org Applying these methods to the this compound scaffold could accelerate the discovery of drug candidates with balanced profiles. acs.org

Integration of Indazole Scaffolds into Multifunctional Materials

While the primary focus for indazole derivatives has been in medicinal chemistry, the unique electronic and structural properties of heterocyclic compounds also make them attractive for applications in materials science. nih.gov The planar, aromatic nature of the indazole ring system suggests potential for its use in functional organic materials.

Challenges and opportunities in this area include:

Organic Electronics: The electron-rich nature of the indazole ring could be harnessed in the design of organic semiconductors, components for organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). Research would involve synthesizing polymers or small molecules containing the this compound unit and characterizing their photophysical and electronic properties.

Sensors: The nitrogen atoms in the indazole ring can act as hydrogen bond donors or acceptors and can coordinate with metal ions. This functionality could be exploited to create chemosensors, where binding of a specific analyte to an indazole-containing material results in a detectable optical or electronic signal.

Functional Polymers: Incorporating the indazole moiety into polymer backbones or as pendant groups could impart specific properties to the material, such as thermal stability, altered solubility, or the ability to participate in specific intermolecular interactions.

The primary challenge in this area is the limited existing research on indazoles in materials science. Significant foundational work is needed to synthesize and characterize indazole-based materials and to understand the structure-property relationships that govern their performance.

Q & A

Q. What are the preferred synthetic routes for 3-methyl-1H-indazole-5-carbonitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or cyanation reactions. For example, a method analogous to the synthesis of 5-fluoro-1-methyl-1H-indazole-3-carbonitrile involves reacting a substituted indazole precursor (e.g., 5-nitro-3-methylindazole) with a cyanating agent like CuCN under controlled conditions. Key variables include temperature (0–100°C), solvent choice (DMF, DCM), and catalysts (NaH, as in ). Yield optimization requires inert atmospheres (N₂/Ar) to prevent side reactions and precise stoichiometric ratios (1:1.2 for precursor to cyanating agent). Purification often employs column chromatography (e.g., 1–5% MeOH/DCM gradients) or recrystallization .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography (XRD) is the gold standard for structural validation. Using SHELX software ( ), diffraction data from single crystals (grown via slow evaporation in DCM/n-hexane) are refined to confirm bond lengths, angles, and substituent positions. Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify methyl (-CH₃) and cyano (-CN) group integration.

- IR : Peaks at ~2200 cm⁻¹ confirm the C≡N stretch.

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the compound’s molecular weight (e.g., 157.16 g/mol) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. Becke’s hybrid functional ( ) is recommended for accuracy in exchange-correlation energy, critical for predicting regioselectivity in reactions (e.g., electrophilic substitution at the indazole C4 position). Advanced studies may incorporate solvent effects (PCM model) and compare results with experimental UV-Vis spectra (e.g., λmax ~270 nm in MeOH) .

Q. What strategies address contradictory data in the biological activity of indazole derivatives like this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay conditions (pH, cell lines) or impurities. Methodological solutions include:

- Purity validation : HPLC (≥98% purity, C18 column, 0.1% TFA in H₂O/ACN gradient).

- Dose-response studies : IC50 curves to confirm activity thresholds.

- Metabolic stability assays : Microsomal incubation (human liver microsomes, NADPH) to rule out rapid degradation .

Q. How can reaction pathways for derivatizing this compound be optimized for high regioselectivity?

Derivatization (e.g., Suzuki coupling at C5) requires careful optimization:

- Catalyst screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for aryl halide coupling.

- Solvent effects : DMF enhances solubility but may promote side reactions; toluene is preferred for thermal stability.

- Additives : K₂CO₃ or Cs₂CO₃ as bases to deprotonate reactive sites.

Reaction progress is monitored via TLC or LC-MS, with regioselectivity confirmed by NOESY NMR .

Q. What computational and experimental methods resolve ambiguities in tautomeric forms of this compound?

The 1H-indazole tautomer (N1-H vs. N2-H) can be distinguished via:

- Variable-temperature NMR : Chemical shift changes in DMSO-d₆ at 25–80°C.

- DFT energy comparisons : Calculate relative stability of tautomers (ΔG < 2 kcal/mol suggests coexistence).

- XRD : Direct observation of hydrogen bonding patterns in the crystal lattice .

Methodological Guidance

- Spectral Data Interpretation : Assign ¹H NMR peaks using COSY and HSQC (e.g., methyl protons at δ 2.5 ppm, aromatic protons at δ 7.1–8.3 ppm).

- Crystallization Troubleshooting : If crystals fail to form, try seeding with analogous compounds or varying antisolvents (e.g., diethyl ether instead of n-hexane) .

- DFT Protocol : Use Gaussian 16 with Becke’s exact exchange functional () for electronic property calculations. Basis set superposition error (BSSE) must be corrected for intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products